![molecular formula C20H21N5O B6468151 6-cyclopropyl-2-[4-(quinolin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2640903-70-2](/img/structure/B6468151.png)

6-cyclopropyl-2-[4-(quinolin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

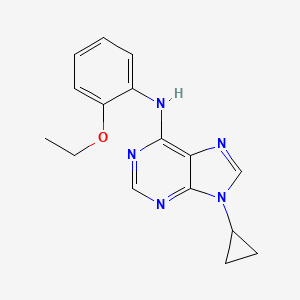

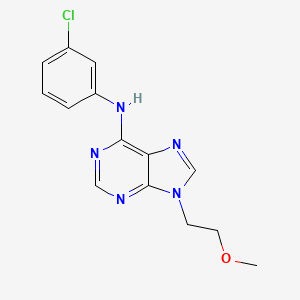

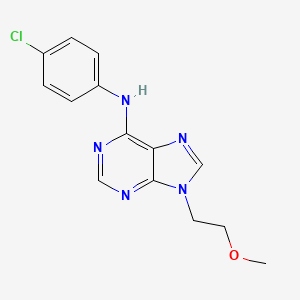

The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a quinoline group, a piperazine ring, and a dihydropyrimidinone group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and dihydropyrimidinone groups are aromatic and planar, while the cyclopropyl and piperazine groups are aliphatic and can adopt various conformations. The presence of nitrogen, oxygen, and fluorine atoms could also result in a variety of potential hydrogen bonding interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms might make it a base, while the carbonyl group in the dihydropyrimidinone ring might make it a weak acid .Mécanisme D'action

Target of Action

It shares structural similarities with ciprofloxacin , a well-known fluoroquinolone antibiotic. Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Mode of Action

The mode of action of this compound is likely similar to that of Ciprofloxacin due to their structural similarities. Ciprofloxacin acts by inhibiting the A subunit of DNA gyrase enzyme, thereby blocking bacterial DNA synthesis . It’s plausible that this compound interacts with its targets in a similar manner, leading to the inhibition of DNA synthesis.

Biochemical Pathways

Based on its structural similarity to ciprofloxacin, it’s likely that it affects the dna replication pathway in bacteria by inhibiting dna gyrase and topoisomerase iv . This inhibition disrupts the supercoiling process, which is crucial for DNA replication and transcription, leading to cell death .

Pharmacokinetics

Fluoroquinolones like ciprofloxacin generally have good oral bioavailability, are widely distributed in the body, metabolized in the liver, and excreted in urine and feces

Result of Action

Given its likely mode of action, it can be inferred that the compound causes dna damage in bacterial cells, leading to cell death .

Orientations Futures

Propriétés

IUPAC Name |

4-cyclopropyl-2-(4-quinolin-4-ylpiperazin-1-yl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-19-13-17(14-5-6-14)22-20(23-19)25-11-9-24(10-12-25)18-7-8-21-16-4-2-1-3-15(16)18/h1-4,7-8,13-14H,5-6,9-12H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJTYPGPMNZFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(difluoromethyl)-2-[4-(9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468071.png)

![N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468084.png)

![9-(2-methoxyethyl)-N-[3-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468097.png)

![9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468105.png)

![9-(2-methoxyethyl)-6-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468106.png)

![6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6468116.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468124.png)

![4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide](/img/structure/B6468131.png)

![9-(2-methoxyethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine](/img/structure/B6468132.png)

![2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B6468145.png)

![N-(3-chloro-4-methoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468147.png)